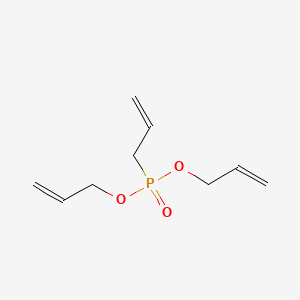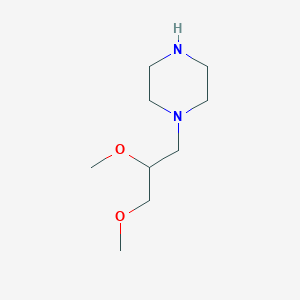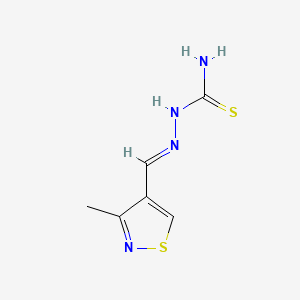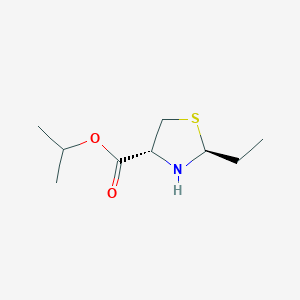
Phosphonic acid, allyl-, diallyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phosphonic acid, allyl-, diallyl ester is an organophosphorus compound with the molecular formula C₉H₁₅O₃P. It is characterized by the presence of two allyl groups attached to the phosphorus atom through ester linkages.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Phosphonic acid, allyl-, diallyl ester can be synthesized through several methods. One common approach involves the reaction of phosphonic acid with allyl alcohol in the presence of a catalyst. The reaction typically occurs under reflux conditions with the removal of water to drive the reaction to completion . Another method involves the use of diallyl phosphite as a starting material, which undergoes esterification with phosphonic acid under controlled conditions .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale esterification processes. These processes utilize efficient catalysts and optimized reaction conditions to achieve high yields and purity. The use of microwave-assisted synthesis has also been explored to enhance reaction rates and reduce energy consumption .
Análisis De Reacciones Químicas
Types of Reactions
Phosphonic acid, allyl-, diallyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives with different oxidation states.
Reduction: Reduction reactions can convert the ester groups to corresponding alcohols.
Substitution: The allyl groups can undergo substitution reactions with nucleophiles, leading to the formation of new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and thiols. The reactions are typically carried out under controlled temperatures and pressures to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield phosphonic acid derivatives, while substitution reactions can produce a variety of substituted phosphonates .
Aplicaciones Científicas De Investigación
Phosphonic acid, allyl-, diallyl ester has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of phosphorus-containing compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research explores its potential as a pro-drug or drug delivery agent due to its ability to form stable complexes with biological targets.
Mecanismo De Acción
The mechanism of action of phosphonic acid, allyl-, diallyl ester involves its interaction with molecular targets through its phosphorus atom. The compound can form stable complexes with metal ions and other biomolecules, influencing various biochemical pathways. The ester groups also play a role in modulating the compound’s reactivity and interactions .
Comparación Con Compuestos Similares
Phosphonic acid, allyl-, diallyl ester can be compared with other similar compounds, such as:
Diethyl allylphosphonate: Similar in structure but with ethyl groups instead of allyl groups.
Phosphonic acid, methyl-, dimethyl ester: Contains methyl groups instead of allyl groups.
Phosphonic acid, phenyl-, diphenyl ester: Contains phenyl groups, leading to different chemical properties and applications.
The uniqueness of this compound lies in its allyl groups, which provide distinct reactivity and potential for various applications.
Propiedades
Fórmula molecular |
C9H15O3P |
|---|---|
Peso molecular |
202.19 g/mol |
Nombre IUPAC |
3-[prop-2-enoxy(prop-2-enyl)phosphoryl]oxyprop-1-ene |
InChI |
InChI=1S/C9H15O3P/c1-4-7-11-13(10,9-6-3)12-8-5-2/h4-6H,1-3,7-9H2 |
Clave InChI |
OEZDKAYURQJVOD-UHFFFAOYSA-N |
SMILES canónico |
C=CCOP(=O)(CC=C)OCC=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-[bis(5-hydroxy-3-methyl-1H-pyrazol-4-yl)methyl]-2-ethoxyphenyl 2,4-dichlorobenzoate](/img/structure/B13820518.png)
![(10R,13S)-17-Chloro-16-formyl-10,13-dimethyl-2,3,4,7,8,9,10,11,12,13,14,15-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl acetate](/img/structure/B13820525.png)
![(5Z)-1-(3-chlorophenyl)-5-{[2-(2-methoxyphenyl)hydrazinyl]methylidene}pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B13820529.png)





![[(3S,5R)-1-methyl-2-oxo-5-pyridin-3-ylpyrrolidin-3-yl] acetate](/img/structure/B13820568.png)

![4-Heptene-1,2,3-triol,6-[(1r,3as,4e,7ar)-4-[(2Z)-2-[(3S,5R)-3,5-dihydroxy-2-methylenecyclohexylidene]ethylidene]octahydro-7a-methyl-1H-inden-1-yl]-2,3-dimethyl-,(3R,4E,6R)-](/img/structure/B13820583.png)
![2,3-Bis[(trimethylsilyl)oxy]propyl 2-(dimethylamino)ethyl trimethylsilyl phosphate](/img/structure/B13820593.png)
